molecular formula C17H15NO6 B5795417 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate

4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate

Cat. No. B5795417
M. Wt: 329.30 g/mol
InChI Key: HRAGMUHEJRRFBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the benzyl ester family and is known for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate. However, it is known to have low toxicity and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate in laboratory experiments is its versatility. It can be used in a wide range of chemical reactions and can be easily synthesized. However, its limited solubility in water can be a limitation in certain experiments.

Future Directions

Future research on 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate could focus on its potential applications in the development of new drugs and biomaterials. It could also be used in the development of new fluorescent probes for the detection of biomolecules. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate involves several steps. The first step involves the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(methoxycarbonyl)benzyl alcohol in the presence of a base to form the desired ester.

Scientific Research Applications

4-(methoxycarbonyl)benzyl 3-methyl-4-nitrobenzoate has a wide range of scientific research applications. It is commonly used in the synthesis of other compounds and as a reagent in chemical reactions. It can also be used as a fluorescent probe for the detection of biomolecules.

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-11-9-14(7-8-15(11)18(21)22)17(20)24-10-12-3-5-13(6-4-12)16(19)23-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAGMUHEJRRFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.